![molecular formula C18H19N3O2S B2849807 1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 946378-61-6](/img/structure/B2849807.png)

1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

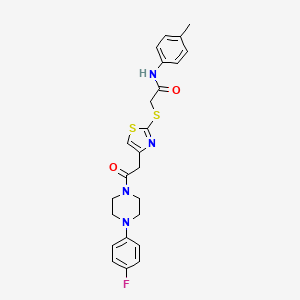

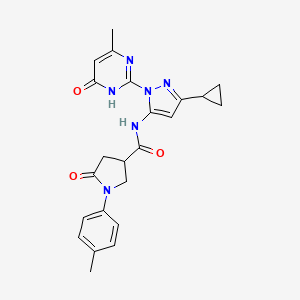

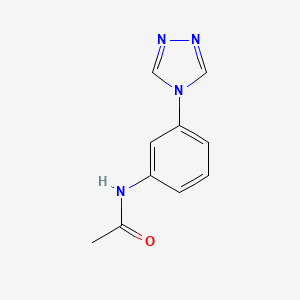

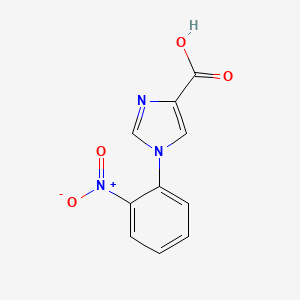

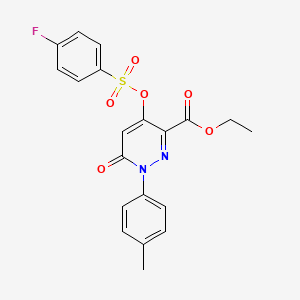

“1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have two types: 1,2,3-triazole and 1,2,4-triazole . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Synthesis Analysis

The synthesis of triazoles has attracted much attention due to their significant biological activities . Two reaction modes of 1-sulfonyl-1,2,3-triazoles were described . Pyrido [1,2- a ]pyrazine derivatives were obtained in moderate yields when 4-OEt substituted triazoles were employed in reactions, and 1,4-thiazine derivatives were synthesized when 4-NPhth substituted triazoles were employed .Molecular Structure Analysis

Triazoles are planar molecules with three nitrogen atoms and two carbon atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Scientific Research Applications

Synthesis and Spectroscopic Analysis

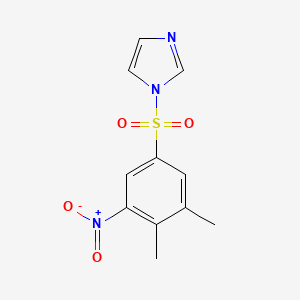

One area of application involves the synthesis and spectroscopic analysis of 1,2,3-triazole derivatives, including those containing sulfonyl groups. These compounds have proven their importance in medicinal chemistry and drug design. For instance, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction demonstrated high yield, excellent regioselectivity, and operational simplicity, showcasing the compound's potential in the development of anticancer agents due to its moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).

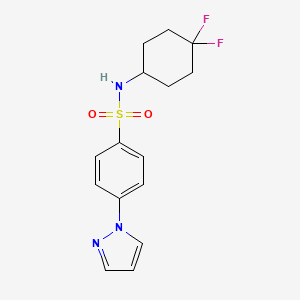

Cytotoxic and Antimicrobial Activity

The cytotoxic and antimicrobial activities of 1,2,3-triazole derivatives are another significant area of application. For example, the facile synthesis of a new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed promising biological activities, with some derivatives exhibiting notable cytotoxic, antibacterial, and antifungal activity (Sumangala et al., 2012).

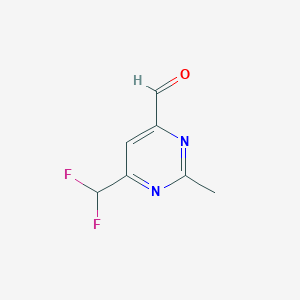

Inhibition of Enzymatic Activities

1,2,3-Triazole derivatives have also been studied for their ability to inhibit specific enzymes, such as caspase-3 and carbonic anhydrases. These inhibitory activities are crucial for developing therapeutic agents for diseases where these enzymes play a significant role. For instance, isatin 1,2,3-triazoles were prepared and evaluated as potent inhibitors against caspase-3, revealing competitive inhibitory mechanisms (Jiang & Hansen, 2011).

Catalytic and Synthetic Applications

The reactivity of 1,2,3-triazoles towards sulfonyl chlorides, providing a novel approach to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles, opens up new pathways in synthetic chemistry. This reactivity has implications for generating compounds with potential applications in various fields, including materials science and drug development (Beryozkina et al., 2015).

properties

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-24(23,21-18-9-5-4-8-17(18)19-20-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTLGNVKLJJWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2849724.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2849731.png)

![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)

![N-[(2-Chlorophenyl)methyl]-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2849738.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2849745.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)